molecular formula C15H15FN2O4 B163540 2-AE-Ciprofloxacin CAS No. 128751-31-5

2-AE-Ciprofloxacin

Cat. No.: B163540
CAS No.: 128751-31-5
M. Wt: 306.29 g/mol
InChI Key: YZTDLBKYHCTDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AE-Ciprofloxacin is a derivative of ciprofloxacin, a second-generation fluoroquinolone antibiotic. Ciprofloxacin is widely used to treat various bacterial infections due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The modification of ciprofloxacin to this compound aims to enhance its pharmacological properties, such as increased potency, reduced resistance, and improved pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-AE-Ciprofloxacin involves several key steps:

    Starting Material: The synthesis begins with ciprofloxacin, which is commercially available.

    Amine Substitution: The primary step involves the substitution of the piperazine ring in ciprofloxacin with an aminoethyl group. This is typically achieved through nucleophilic substitution reactions.

    Reaction Conditions: The reaction is carried out in an organic solvent, such as acetonitrile, under reflux conditions. Catalysts like triethylamine are often used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. Continuous flow synthesis is a preferred method due to its efficiency and scalability. This method involves the use of flow reactors to carry out the reactions sequentially, minimizing reaction time and waste production .

Chemical Reactions Analysis

Types of Reactions: 2-AE-Ciprofloxacin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

    Substitution: Nucleophilic substitution reactions can modify the aminoethyl group or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Various nucleophiles, such as alkyl halides or amines, can be used under basic conditions.

Major Products:

Scientific Research Applications

2-AE-Ciprofloxacin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of fluoroquinolones and their derivatives.

    Biology: Investigated for its antibacterial activity against resistant bacterial strains.

    Medicine: Explored for its potential use in treating infections that are resistant to conventional antibiotics.

    Industry: Utilized in the development of new antimicrobial agents and formulations .

Mechanism of Action

2-AE-Ciprofloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By binding to the alpha subunits of DNA gyrase, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication and leading to bacterial cell death .

Comparison with Similar Compounds

    Ciprofloxacin: The parent compound with broad-spectrum antibacterial activity.

    Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

    Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness of 2-AE-Ciprofloxacin:

Properties

IUPAC Name

7-(2-aminoethoxy)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4/c16-11-5-9-12(6-13(11)22-4-3-17)18(8-1-2-8)7-10(14(9)19)15(20)21/h5-8H,1-4,17H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTDLBKYHCTDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)OCCN)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20155980
Record name 2-AE-Ciprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128751-31-5
Record name 2-AE-Ciprofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128751315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AE-Ciprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.